
N-cyclopentyl-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Research on the synthesis of sulfonamide derivatives, including those related to "N-cyclopentyl-1-phenylmethanesulfonamide," involves the use of rhodium-catalyzed reactions, interfacial polycondensation, and specific ligand-mediated processes to achieve high levels of enantioselectivity and yield. For instance, Davies et al. (1996) utilized rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes for the enantioselective synthesis of functionalized cyclopropanes, demonstrating a general method relevant to sulfonamide synthesis (Davies et al., 1996).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by spectroscopic methods such as IR, NMR, and X-ray crystallography. The synthesis and structural elucidation of cardo polysulfonates by Karia and Parsania (1999) provide insight into the structural aspects of similar compounds through IR and NMR data (Karia & Parsania, 1999).
Chemical Reactions and Properties
Sulfonamide derivatives undergo a variety of chemical reactions, including cyclopropanations, cycloadditions, and rearrangements, leading to a wide range of products with diverse chemical properties. For example, Ye et al. (2014) explored the [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes, demonstrating the role of the difluoro(phenylsulfonyl)methyl group in facilitating these reactions (Ye et al., 2014).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their application in different fields. The study by Karia and Parsania (1999) on cardo polysulfonates highlights the solubility and resistance properties of these compounds, providing a baseline for understanding similar sulfonamides (Karia & Parsania, 1999).
Chemical Properties Analysis
The chemical properties of "this compound" and related compounds are defined by their reactivity, functional group transformations, and the formation of geometrical isomers. The work of King and Durst (1966) on the reaction of phenylmethanesulfonyl chloride with tertiary amines highlights the formation of geometrical isomers, relevant to understanding the chemical behavior of sulfonamides (King & Durst, 1966).
Aplicaciones Científicas De Investigación
Asymmetric Cyclopropanation
A notable application of N-cyclopentyl-1-phenylmethanesulfonamide derivatives is in the field of asymmetric cyclopropanation. Rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes has been demonstrated as a highly diastereoselective and enantioselective method for synthesizing functionalized cyclopropanes. This process's enantioselectivity is significantly influenced by the ligands used for the dirhodium catalyst, with cyclic N-(arylsulfonyl)amino acids yielding the highest levels of enantioselectivity. Such methodologies offer practical routes for enantioselective synthesis of cyclopropane derivatives, which are valuable in medicinal chemistry and materials science (Davies, H., Bruzinski, P. R., Lake, D. H., Kong, A. N., & Fall, M. J., 1996).
Synthesis of Cycloheptadienes and Bicyclo[3.2.1]octa-2,6-dienes
Another study demonstrated the utility of rhodium(II) (S)-(N-p(tertbutyl)phenylsulfonyl)prolinate in catalyzing reactions between vinyldiazomethanes and dienes, leading to enantioselective construction of seven-membered carbocycles. This method provides a general and enantioselective approach for building complex cyclic structures, which are often challenging to synthesize (Davies, H., Peng, Z., & Houser, Jeffrey H., 1994).
Cardo Polysulfonates Synthesis
The synthesis of cardo polysulfonates using diphenylmethane-4,4-disulfonyl chloride represents another significant application area. This synthesis process involves interfacial polycondensation and yields polymers with excellent solubility in common solvents, good acid and alkali resistance, and moderate biological activities. Such materials could find applications in biotechnology and materials science due to their unique chemical properties (Karia, F. D., & Parsania, P. H., 1999).
Visible-light Initiated Oxidative Cyclization
The development of a visible-light initiated oxidative cyclization of phenyl propiolates with sulfinic acids under metal-free conditions to generate coumarin derivatives demonstrates the potential of this compound derivatives in photocatalysis. This process exhibits wide functional group tolerance, good yields, and high regioselectivity, showcasing the utility of these compounds in synthesizing complex organic molecules (Yang, Wen-Chao, Yang, Shuai, Li, Pinhua, & Wang, Lei, 2015).
Propiedades
IUPAC Name |
N-cyclopentyl-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c14-16(15,13-12-8-4-5-9-12)10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNMQULPQRVVRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B5539698.png)
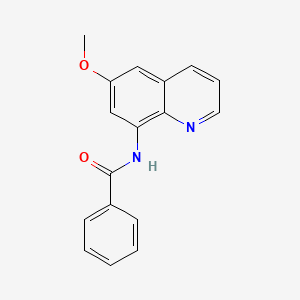
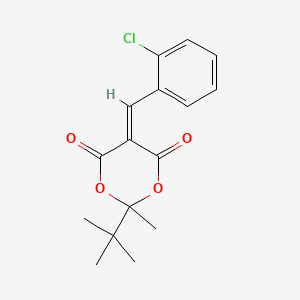
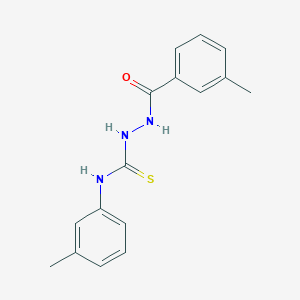
![(3S)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5539722.png)
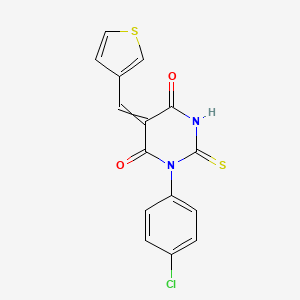
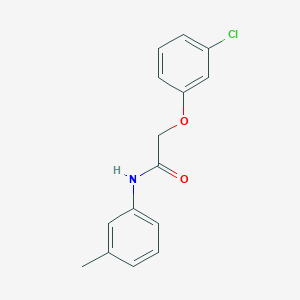
![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5539744.png)
![3-(2-phenoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539751.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(5,6-dimethylpyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5539765.png)
![4-methyl-6-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,3-benzothiazol-2-amine](/img/structure/B5539771.png)
![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5539786.png)

